molecular formula C17H27N3O2 B1478446 Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate CAS No. 2098031-17-3

Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B1478446
CAS No.: 2098031-17-3
M. Wt: 305.4 g/mol
InChI Key: AEXFTXSFDBNRHA-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate (CAS# 2098031-17-3) is a synthetic organic compound of interest in medicinal chemistry research. With a molecular formula of C 17 H 27 N 3 O 2 and a molecular weight of 305.42 g/mol, it serves as a versatile chemical building block or intermediate for the synthesis of more complex molecules . Its structure incorporates two key pharmacophores: a pyrrolidine ring and a dimethylamino phenyl group. Compounds featuring these structural motifs are frequently explored for their potential biological activities . Pyrrolidine derivatives are a significant area of investigation in central nervous system (CNS) drug discovery. Research into structurally related 3-substituted pyrrolidin-2,5-dione analogs has identified compounds with promising broad-spectrum anticonvulsant and antinociceptive (pain-relieving) properties in preclinical models . Furthermore, the pyrrolidine scaffold is a common feature in compounds being evaluated for the treatment of malaria . The presence of the carbamate group, specifically a tert-butoxycarbonyl (Boc) protecting group, is a critical functional handle in multi-step organic synthesis, allowing researchers to protect the amine functionality during reactions on other parts of the molecule. This product is intended for laboratory research purposes by qualified professionals. Researchers should consult the relevant safety data sheets and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-[4-[4-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-15-11-18-10-14(15)12-6-8-13(9-7-12)20(4)5/h6-9,14-15,18H,10-11H2,1-5H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXFTXSFDBNRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H27N3O
  • Molecular Weight : 305.4 g/mol
  • CAS Number : 2098031-17-3

The tert-butyl group enhances lipophilicity, which can influence the compound's pharmacokinetic properties, such as absorption and distribution in biological systems.

Neuroprotective Effects

In studies exploring neuroprotective agents, compounds structurally related to this compound have shown promise in inhibiting amyloid-beta aggregation, a key factor in Alzheimer's disease pathology. For example, similar carbamate derivatives have been reported to inhibit β-secretase and acetylcholinesterase activities, which are crucial for preventing neurodegeneration . These findings suggest that the compound may possess neuroprotective properties through modulation of these enzymatic pathways.

In Vitro Studies

In vitro studies have assessed the cytotoxicity and protective effects of related compounds against neuronal cell death induced by amyloid-beta. For instance, one study demonstrated that a related compound reduced oxidative stress markers and apoptosis in astrocytes exposed to amyloid-beta . Such mechanisms could be relevant for understanding the biological activity of this compound.

Pharmacokinetics

The pharmacokinetic profiles of similar compounds indicate that modifications to the structure can significantly impact their half-lives and bioavailability. For example, a study reported that certain derivatives exhibited increased biological half-lives due to reduced hepatic metabolism . Understanding these profiles is essential for predicting the therapeutic potential of this compound.

Summary of Findings

Property Details
Molecular Formula C17H27N3O
Molecular Weight 305.4 g/mol
Antimicrobial Activity Potential against MRSA; structural analogs show efficacy
Neuroprotective Effects Inhibition of amyloid-beta aggregation
Pharmacokinetics Modifications can enhance half-life and bioavailability

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs differ in substituents on the phenyl ring and pyrrolidine modifications. Below is a comparative analysis:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Evidence Source
Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate 4-(dimethylamino) ~330 (estimated) N/A Enhanced solubility due to polar dimethylamino group; potential CNS applications N/A
tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate 4-methyl 290.38 N/A Hydrophobic methyl group reduces solubility; intermediate in kinase inhibitors
tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate 4-(trifluoromethyl) 330.34 N/A Electron-withdrawing CF₃ group improves metabolic stability; used in fluorinated drug candidates
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 4-chloro (benzyl-substituted) 310.82 N/A Chlorine enhances lipophilicity; explored in pain management therapies
tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate 4-chloro (benzyl and chloro) 386.92 N/A Dual substituents increase steric bulk; targets ATP synthase dimerization

Physicochemical Properties

  • pKa Trends : Predicted pKa values for chlorophenyl analogs (e.g., ~12.3 in ) suggest basicity, whereas trifluoromethyl groups lower basicity due to electron withdrawal .
  • Stability : Carbamate-protected pyrrolidines (e.g., ) show stability under acidic conditions, critical for oral bioavailability .

Preparation Methods

Starting Materials and Initial Functionalization

  • Pyrrolidine Core Formation: The pyrrolidine ring is typically derived from commercially available chiral intermediates such as 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate. Protection of hydroxyl groups (e.g., with tert-butyldimethylsilyl chloride) and reduction steps (e.g., sodium borohydride) enable further functionalization at the 3-position of the pyrrolidine ring.

  • Introduction of 4-(dimethylamino)phenyl Group: This aryl substituent is introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), depending on the availability of suitable halogenated intermediates and the desired substitution pattern.

Protection and Deprotection Steps

  • Boc Protection: The amine group on the pyrrolidine nitrogen is protected using tert-butoxycarbonyl (Boc) groups. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane or DMF.

  • Deprotection: When necessary, Boc groups can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), allowing for further synthetic transformations or final product isolation.

Coupling Reactions and Final Assembly

  • Amide Bond Formation: Coupling reagents such as HBTU or HATU are employed to facilitate amide bond formation between the pyrrolidine intermediate and aryl carboxylic acid derivatives. These reagents activate the carboxyl group, enabling efficient nucleophilic attack by the amine.

  • Mitsunobu Reaction: In some synthetic routes, Mitsunobu reactions are used to invert stereochemistry or introduce substituents at the 3-position of pyrrolidine, followed by hydrolysis to yield desired diastereomers.

  • Purification: The crude product is purified using silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity suitable for research or pharmaceutical applications.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Hydroxyl Protection TBSCl, imidazole, DMF, RT Protected hydroxypyrrolidine intermediate
2 Reduction NaBH4, MeOH, 0°C to RT Primary alcohol formation
3 Tosylation Tosyl chloride, pyridine, RT Tosylated intermediate ready for substitution
4 Nucleophilic Substitution Dimethylamine, DMF, elevated temperature Introduction of dimethylamino group
5 Boc Protection Boc2O, triethylamine, DCM, RT Boc-protected amine
6 Coupling Reaction HBTU or HATU, DIPEA, DMF, RT Amide bond formation
7 Purification Silica gel chromatography or preparative HPLC Pure tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate

Detailed Research Findings and Data

Reaction Yields and Optimization

  • Yields for individual steps vary depending on reaction conditions but typically range between 60-85% per step, with overall yields around 40-55% for the complete synthesis.

  • Optimization of coupling reactions using HBTU or HATU significantly improves amide bond formation efficiency, reducing side products and reaction time.

  • Protection/deprotection steps are critical for maintaining functional group integrity and increasing the overall synthetic efficiency.

Spectroscopic Characterization

  • NMR Spectroscopy: Characteristic signals include tert-butyl protons of Boc group (~δ 1.4 ppm, singlet), aromatic protons of the 4-(dimethylamino)phenyl group (~δ 6.5-7.5 ppm), and pyrrolidine ring protons (multiplets in δ 2.0-4.0 ppm range).

  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak consistent with the molecular formula C19H29N3O2 (exact mass ~331.46 g/mol).

  • IR Spectroscopy: Displays characteristic carbamate C=O stretching around 1700 cm⁻¹ and N-H stretching vibrations near 3300 cm⁻¹.

Comparative Table of Preparation Methods

Preparation Aspect Method 1: Hydroxyl Protection + NaBH4 Reduction Method 2: Direct Coupling with HBTU/HATU Method 3: Mitsunobu Reaction Route
Starting Material 4-Hydroxypyrrolidine derivative Pyrrolidine amine intermediate Protected pyrrolidine ester
Key Reagents TBSCl, NaBH4 HBTU/HATU, DIPEA Mitsunobu reagents (e.g., DEAD, PPh3)
Reaction Conditions Room temperature to mild heating Room temperature Mild heating
Yield per Step 70-85% 60-80% 50-75%
Advantages High stereochemical control Efficient amide bond formation Stereochemical inversion possible
Disadvantages Multiple protection/deprotection steps Requires careful handling of coupling agents More complex reaction setup

Q & A

Basic Question: What are the recommended synthetic routes for Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this carbamate derivative typically involves a multi-step approach:

  • Step 1: Preparation of the pyrrolidine core with a 4-(dimethylamino)phenyl substituent via reductive amination or cycloaddition reactions .
  • Step 2: Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP under anhydrous conditions (e.g., dichloromethane, 0–25°C) .
  • Optimization: Critical parameters include solvent choice (e.g., THF for solubility vs. DCM for inertness), temperature control to minimize side reactions, and stoichiometric ratios of Boc₂O to amine (typically 1.2:1). Purification via column chromatography or recrystallization ensures >95% purity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in biological activity often arise from variations in assay conditions or structural analogs. To address this:

  • Structure-Activity Relationship (SAR) Studies: Compare activity across analogs with modified substituents (e.g., replacing dimethylamino with halogen or methoxy groups) to identify critical pharmacophores .
  • Assay Standardization: Validate results using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition assays) under controlled pH, temperature, and ionic strength .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Confirms molecular weight (e.g., calculated vs. observed m/z for C₁₈H₂₇N₃O₂) .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies key groups (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons at 2.5–3.5 ppm) .
  • HPLC-PDA: Assess purity (>98%) using C18 columns with UV detection at 254 nm .

Advanced Question: What strategies mitigate stability issues during storage and handling?

Methodological Answer:

  • Storage: Maintain at −20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) reduce moisture-induced degradation .
  • Reactivity Screening: Test compatibility with common solvents (e.g., DMF, DMSO) and buffers (pH 4–8) using accelerated stability studies (40°C/75% RH for 14 days) .
  • Incompatibilities: Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of pyrrolidine ring oxidation) .

Basic Question: How can researchers assess this compound’s interaction with biological targets?

Methodological Answer:

  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (KD) .
  • Enzymatic Inhibition: Perform dose-response curves (IC₅₀ determination) with positive controls (e.g., known kinase inhibitors for kinase targets) .
  • Cellular Uptake: Fluorescence tagging (e.g., BODIPY derivatives) coupled with confocal microscopy to evaluate intracellular localization .

Advanced Question: What computational methods support mechanistic studies of its pharmacological activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate with mutagenesis studies on key binding residues .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors to optimize activity .

Basic Question: What are the critical considerations for scaling up synthesis from lab to pilot scale?

Methodological Answer:

  • Reactor Design: Transition from batch to continuous flow reactors for improved heat/mass transfer and reduced reaction times .
  • Solvent Recovery: Implement distillation systems for DCM or THF recycling to reduce costs .
  • Process Analytics: Use in-line FTIR or PAT tools for real-time monitoring of reaction progression .

Advanced Question: How can researchers differentiate this compound’s mechanism from structurally similar analogs?

Methodological Answer:

  • Competitive Binding Assays: Co-incubate with analogs (e.g., bromophenyl vs. fluorophenyl derivatives) to identify competitive/non-competitive inhibition patterns .
  • Metabolite Profiling: Use LC-MS/MS to compare metabolic pathways (e.g., CYP450-mediated oxidation) and identify unique metabolites .
  • Cryo-EM/XRPD: Resolve structural differences in target-bound vs. unbound states at atomic resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (4-(4-(dimethylamino)phenyl)pyrrolidin-3-yl)carbamate

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